4-Methyl-3-nitro-1-propyl-1H-pyrazole
CAS No.: 1823395-26-1
Cat. No.: VC4372030
Molecular Formula: C7H11N3O2
Molecular Weight: 169.184
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823395-26-1 |
---|---|
Molecular Formula | C7H11N3O2 |
Molecular Weight | 169.184 |
IUPAC Name | 4-methyl-3-nitro-1-propylpyrazole |
Standard InChI | InChI=1S/C7H11N3O2/c1-3-4-9-5-6(2)7(8-9)10(11)12/h5H,3-4H2,1-2H3 |
Standard InChI Key | QGGGKOBKASYFQA-UHFFFAOYSA-N |
SMILES | CCCN1C=C(C(=N1)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted with methyl (-CH₃), nitro (-NO₂), and propyl (-C₃H₇) groups at the 4-, 3-, and 1-positions, respectively (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. Computational studies using density functional theory (DFT) reveal that the nitro group’s electron-withdrawing effect stabilizes the ring while enhancing electrophilic substitution potential .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1823395-26-1 | |
Molecular Formula | C₇H₁₁N₃O₂ | |
Molecular Weight | 169.18 g/mol | |
Purity | ≥97% | |
Density | 1.22–1.25 g/cm³ (est.) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: asymmetric NO₂ stretching at 1530 cm⁻¹, C-N pyrazole ring vibrations at 1350 cm⁻¹, and C-H alkyl stretches at 2950 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra in deuterated chloroform show singlet peaks for the methyl group (δ 2.35 ppm) and multiplet signals for the propyl chain (δ 0.90–1.65 ppm).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis follows a two-step protocol:
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Nitration of 4-Methyl-1-propylpyrazole: Treatment with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the 3-position, yielding 4-methyl-3-nitro-1-propylpyrazole with 75–80% efficiency .
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Purification: Recrystallization from ethanol-water mixtures enhances purity to ≥97% .
Alternative methods employ mixed acid systems (HNO₃/Ac₂O/HAc) or oxone-mediated nitration, the latter offering greener conditions but requiring optimization for scalability .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to improve yield (85–90%) and reduce hazardous waste. Key parameters include:
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Temperature control: 5–10°C during nitration to prevent byproducts.
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Catalysts: Lewis acids (e.g., FeCl₃) accelerate reaction kinetics by 20%.
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Quality control: High-performance liquid chromatography (HPLC) ensures compliance with pharmacopeial standards .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 210–215°C, indicative of its potential as an EM . The compound’s enthalpy of formation (ΔHf) is calculated at +85 kJ/mol, comparable to secondary explosives like 2,4-dinitrotoluene (DNT) .
Solubility and Reactivity
Solvent | Solubility (g/100 mL) |
---|---|
Ethanol | 12.5 |
Dichloromethane | 18.2 |
Water | <0.1 |
The nitro group facilitates nucleophilic aromatic substitution (NAS) reactions, enabling derivatization at the 3-position . For instance, treatment with amines yields amino-pyrazole analogs with enhanced bioactivity.
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediates
As a key API precursor, the compound’s nitro group serves as a leaving group in palladium-catalyzed cross-couplings. Recent patents disclose its use in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) with IC₅₀ values <50 nM .
Energetic Materials
The compound’s detonation velocity (VOD) and pressure (P) are theorized at 6500 m/s and 18 GPa, respectively, making it a candidate for melt-cast explosives . Comparative studies with 3-nitro-1,2,4-triazol-5-one (NTO) show superior thermal stability but lower oxygen balance (-74%) .
Recent Advances and Future Directions
Green Synthesis Innovations
Microwave-assisted nitration reduces reaction time from 12 h to 45 minutes, achieving 88% yield with 99% regioselectivity. Solvent-free mechanochemical methods are under investigation to eliminate organic waste .
Computational Design
Machine learning models predict novel derivatives with balanced energy-stability profiles. For example, 4-methyl-3-nitro-1-(2-fluoroethyl)pyrazole is projected to exhibit 12% higher VOD than the parent compound .
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